

Application Note: Synthesis of Jasplakinolide Analogs using *n*-Methyl-D-Tryptophan[1]

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Compound of Interest

Compound Name: *n*-Methyl-d-tryptophan

Cat. No.: B13409077

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Introduction & Strategic Rationale

Jasplakinolide (Jaspamide) is a potent 19-membered cyclodepsipeptide that stabilizes actin filaments, inducing polymerization and apoptosis. Its clinical utility has been hampered by toxicity, driving the search for analogs with improved therapeutic indices.

The core scaffold comprises a tripeptide segment (L-Ala –

–Me-2-Br-D-Trp –

–Tyr) linked to a polyketide chain.[1] The

–Methyl-D-Tryptophan moiety is the structural linchpin of the molecule. It induces a critical

–turn conformation essential for binding to the F-actin cleft.

Why *n*-Methyl-D-Tryptophan?

- Conformational Locking: The

–methyl group eliminates a hydrogen bond donor, forcing the peptide backbone into a cis- or trans-amide rotamer that mimics the bioactive turn.

- Metabolic Stability:

- methylation significantly reduces susceptibility to proteolytic degradation by endogenous peptidases.

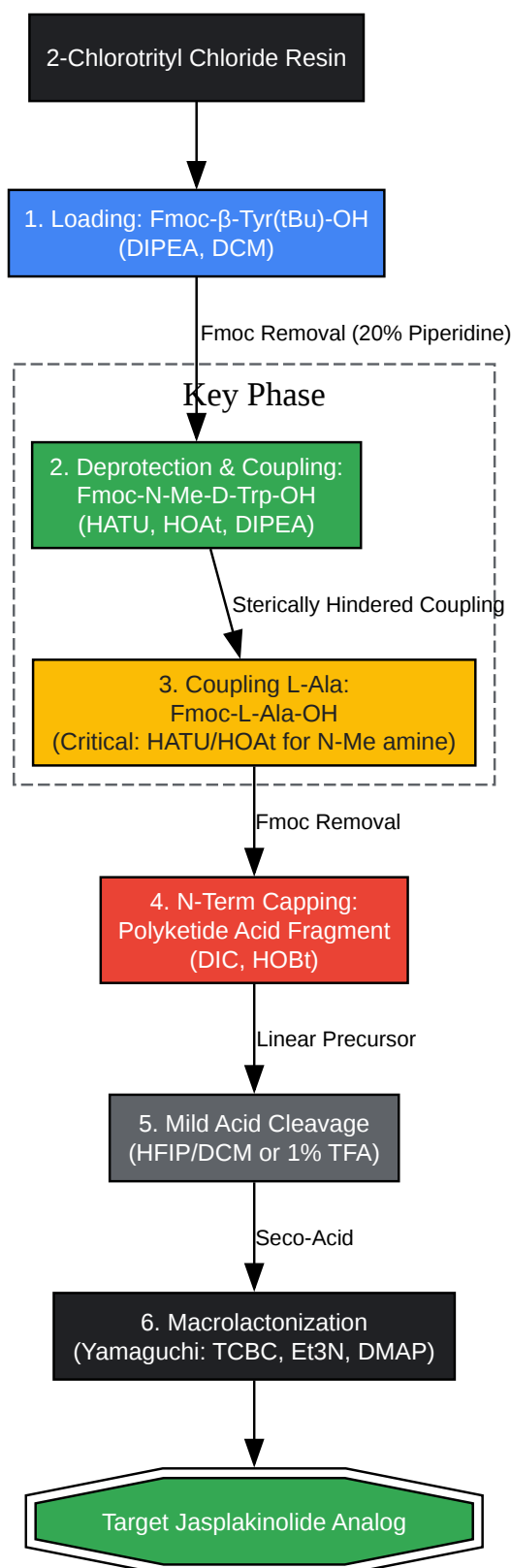
- SAR Flexibility: Replacing the natural 2-bromo derivative with the non-brominated

- Methyl-D-Trp allows for focused Structure-Activity Relationship (SAR) studies on the indole ring without the steric bulk of the halogen.

Synthetic Strategy: The "Tripeptide-First" Approach

We utilize a Convergent Solid-Phase Peptide Synthesis (SPPS) strategy. The tripeptide core is assembled on a 2-Chlorotrityl chloride resin to prevent premature diketopiperazine formation and allow mild cleavage. This is followed by solution-phase coupling to the polyketide fragment and Yamaguchi macrolactonization.

Workflow Visualization



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Caption: Convergent synthetic workflow for Jasplakinolide analogs highlighting the critical steric coupling steps involving **N-Methyl-D-Tryptophan**.

Detailed Experimental Protocols

Phase A: Preparation of Fmoc- -Methyl-D-Tryptophan

Note: While commercially available, in-house synthesis ensures purity and reduces cost.

Method: Reductive amination via the Fukuyama–Yang strategy or direct methylation of the sulfonamide. Reagents: D-Tryptophan, Paraformaldehyde, NaBH₄.

- Protection: Protect D-Trp as the

-Boc,

-Bn ester derivative.
- Methylation: Treat with NaH and MeI in DMF (0°C to RT). Alternative: Reductive amination using paraformaldehyde and NaBH₄

CN in MeOH/AcOH.
- Fmoc Exchange: Deprotect Boc (TFA/DCM) and install Fmoc (Fmoc-OSu, NaHCO₃, Acetone/H₂O).
- QC: Verify by

H NMR (presence of

-Me singlet at

~2.8-3.0 ppm).

Phase B: Solid-Phase Assembly (The Critical Path)

Resin: 2-Chlorotrityl Chloride (Loading: 0.6 mmol/g). Scale: 0.1 mmol.

Step 1: Loading

-Tyrosine[2][3]

- Dissolve Fmoc-Tyr(tBu)-OH (1.2 equiv) in dry DCM (5 mL).
- Add DIPEA (4 equiv).
- Add to resin and shake for 2 hours.
- Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to resin; shake for 20 min to cap unreacted chlorides.
- Wash: DCM (3x), DMF (3x).[4]

Step 2: Coupling

-Methyl-D-Tryptophan

Causality: Coupling to a secondary amine is difficult, but coupling the

-methylated amino acid itself is standard. The challenge lies in the next step.

- Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
- Activation: Dissolve Fmoc-Me-D-Trp-OH (3 equiv), HATU (2.9 equiv), and HOAt (3 equiv) in DMF.
- Base: Add DIPEA (6 equiv). Pre-activate for 30 seconds.
- Coupling: Add to resin. Shake for 2 hours.
- Monitoring: Chloranil test (acetaldehyde/chloranil) is required for secondary amines; Kaiser test is ineffective here.

Step 3: Coupling L-Alanine (The Bottleneck)

Expert Insight: Coupling to the sterically hindered

-methyl group of the D-Trp residue is the yield-limiting step. Standard HBTU/HOBt often fails. HATU/HOAt is mandatory here.

- Deprotection: 20% Piperidine in DMF (2 x 15 min). Note: N-methylated amines deprotect slower.
- Activation: Dissolve Fmoc-L-Ala-OH (5 equiv), HATU (5 equiv), and HOAt (5 equiv) in DMF.
- Coupling: Add DIPEA (10 equiv) and add to resin immediately.
- Reaction Time: Double coupling is recommended (2 x 3 hours) or overnight.

Step 4: Polyketide Attachment & Cleavage

- Remove Fmoc from L-Ala.
- Couple the Polyketide Acid (e.g., 8-hydroxy-2,4-dimethyl-4-nonenoic acid for simplified analogs) using DIC/HOBt (3 equiv) in DCM/DMF.
- Cleavage: Treat resin with 20% HFIP (Hexafluoroisopropanol) in DCM for 30 min. This cleaves the ester linkage to the resin while retaining side-chain protecting groups (if any) and preventing acid-catalyzed degradation of the indole.
- Concentrate in vacuo to obtain the Linear Seco-Acid.

Phase C: Macrolactonization (Yamaguchi Method)

Trustworthiness: High-dilution conditions are strictly required to favor intramolecular cyclization over intermolecular oligomerization.

- Setup: Dissolve the Linear Seco-Acid in anhydrous Toluene/THF (50:1) to a final concentration of 0.5 mM (very dilute).
- Reagents: Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (20 equiv) and EtN (40 equiv). Stir for 30 min.

- Catalyst: Add DMAP (20 equiv) slowly.
- Reaction: Reflux or stir at RT (depending on analog stability) for 12–24 hours.
- Workup: Wash with sat. NH

Cl, brine, dry over Na

SO

.

- Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quality Control & Data Specifications

Quantitative Benchmarks

Parameter	Acceptance Criteria	Method
Purity	> 95%	RP-HPLC (220 nm & 280 nm)
Identity	Mass within ± 0.1 Da	HRMS (ESI-TOF)
Stereochemistry	Confirmed -Me signal	H NMR (DMSO-)
Yield (Overall)	15 - 25%	Gravimetric (post-purification)

Troubleshooting Guide

- Problem: Low yield in Step 3 (Ala coupling).
 - Solution: Switch to COMU or PyAOP coupling reagents. Increase temperature to 40°C (microwave assisted).
- Problem: Epimerization of
-Me-D-Trp.

- Solution: Use HOAt as an additive; avoid collidine; keep base concentration optimized (DIPEA).
- Problem: Oligomerization during cyclization.
 - Solution: Syringe pump addition of the seco-acid into the catalyst solution over 4 hours.

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